N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as MK-1775, is a pyrazole-based, small molecule inhibitor of Wee1. Wee1 is a serine/threonine kinase that is involved in the regulation of cell cycle progression and DNA repair. MK-1775 has been studied extensively in the laboratory setting and has been shown to have both biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied extensively in the laboratory setting for its potential to inhibit the activity of Wee1 and thus regulate cell cycle progression and DNA repair. Studies have shown that this compound can inhibit the activity of Wee1 in both human and mouse cells. Additionally, this compound has been used to study the role of Wee1 in the regulation of cell cycle progression and DNA repair in cancer cells.
Mecanismo De Acción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide acts as an inhibitor of Wee1 by binding to the ATP-binding pocket of the enzyme and preventing ATP from binding to the pocket. This inhibits the activity of the enzyme and thus prevents the cell cycle from progressing and DNA repair from being carried out.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the activity of Wee1 in both human and mouse cells. Inhibition of Wee1 leads to cell cycle arrest and DNA repair inhibition, which can result in cell death. Additionally, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide in laboratory experiments is its ability to inhibit the activity of Wee1 and thus regulate cell cycle progression and DNA repair. Additionally, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy drugs. However, this compound is not without its limitations. This compound has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in vivo. Additionally, this compound is not selective for Wee1 and can also inhibit other kinases, which can lead to unwanted side effects.
Direcciones Futuras
The potential future directions for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide include further research into its mechanism of action, its ability to inhibit other kinases, and its potential use as a therapeutic agent. Additionally, further research into the effects of this compound on cancer cells could lead to the development of new treatments for cancer. Additionally, research into the potential synergistic effects of this compound with other drugs could lead to the development of more effective treatments for cancer. Finally, further research into the pharmacokinetics of this compound could lead to the development of more effective delivery systems for the drug.
Métodos De Síntesis
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide is synthesized by a multi-step process involving the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylmethyl-1H-pyrazole-3-carboxylic acid (1) with 1-methyl-1H-pyrazole-3-carboxamide (2). The first step of the process involves the reaction of 1 and 2 in a 1:1 molar ratio in the presence of an acid catalyst to form the desired product, this compound (3). The reaction is carried out at a temperature of 80°C for 15 minutes and yields a product with a purity of >95%.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-17-5-4-10(16-17)13(20)14-7-2-3-8-9(6-7)12(19)15-11(8)18/h2-6H,1H3,(H,14,20)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVILUGBVSUWMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.